5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione analogue. This compound is known for its potential use as a 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitor and wound healing promoter.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione involves the reaction of 4-(2-Cyclohexylethoxy)-3-methoxybenzaldehyde with thiazolidine-2,4-dione under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or methanol.
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thiazolidinedione ring, potentially converting it into a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of substituted thiazolidinedione derivatives.
Scientific Research Applications
5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a reference compound in organic synthesis and reaction mechanism studies.
Biology: Investigated for its role in inhibiting 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is involved in prostaglandin metabolism.
Medicine: Explored for its potential in promoting wound healing and as a therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is responsible for the degradation of prostaglandins, which are lipid compounds involved in inflammation and wound healing. By inhibiting 15-PGDH, the compound increases the levels of prostaglandins, thereby promoting wound healing and reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.
Pioglitazone: A thiazolidinedione used to treat type 2 diabetes.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to hepatotoxicity.
Uniqueness
5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific structure, which allows it to inhibit 15-hydroxyprostaglandin dehydrogenase (15-PGDH) effectively. This property distinguishes it from other thiazolidinediones that are primarily used as antidiabetic agents.
Properties
Molecular Formula |
C19H23NO4S |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
5-[[4-(2-cyclohexylethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H23NO4S/c1-23-16-11-14(12-17-18(21)20-19(22)25-17)7-8-15(16)24-10-9-13-5-3-2-4-6-13/h7-8,11-13H,2-6,9-10H2,1H3,(H,20,21,22) |
InChI Key |
REFPRDWFDSQKAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OCCC3CCCCC3 |
Origin of Product |
United States |
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